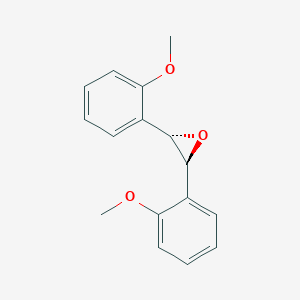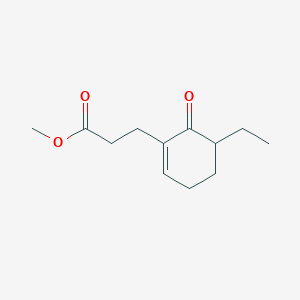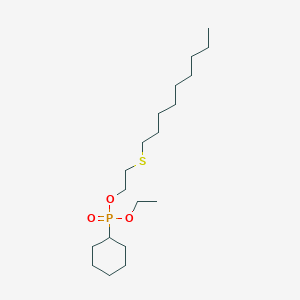
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a cyclohexyl ring and a nonylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate typically involves a multi-step process. One common method includes the reaction of cyclohexylphosphonic dichloride with ethyl 2-(nonylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl chain can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonates.
Scientific Research Applications
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the nonylsulfanyl chain can interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexylphosphonate: Lacks the nonylsulfanyl chain, resulting in different chemical properties and applications.
2-(Nonylsulfanyl)ethyl phosphonate: Does not contain the cyclohexyl ring, affecting its reactivity and biological interactions.
Cyclohexylphosphonic acid: A simpler structure without the ethyl and nonylsulfanyl groups, leading to distinct chemical behavior.
Uniqueness
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is unique due to its combination of a phosphonate group, a cyclohexyl ring, and a nonylsulfanyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61499-99-8 |
|---|---|
Molecular Formula |
C19H39O3PS |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
[ethoxy(2-nonylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C19H39O3PS/c1-3-5-6-7-8-9-13-17-24-18-16-22-23(20,21-4-2)19-14-11-10-12-15-19/h19H,3-18H2,1-2H3 |
InChI Key |
BVQUIQLLMCYDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCCOP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
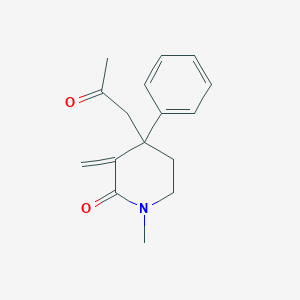
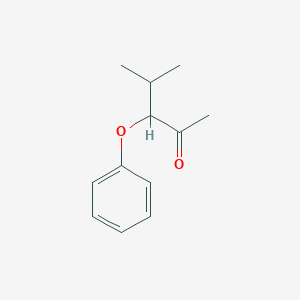

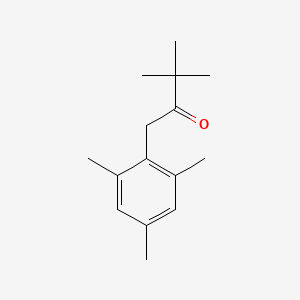
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
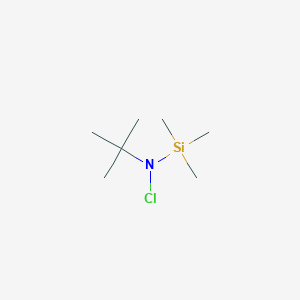
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
